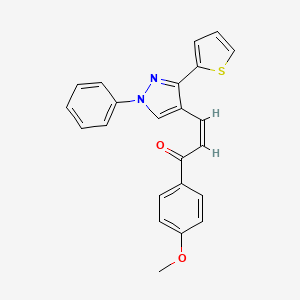
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one” is a compound that belongs to the class of chalcones . Chalcones are known for their diverse biological efficiency, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde . This compound is then used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .Molecular Structure Analysis
The molecular structure of chalcones, including this compound, is formed of two aromatic rings joined by a three-carbon, α, β -unsaturated carbonyl system (1, 3-diphenylprop-2-en-1-one) .Chemical Reactions Analysis
This compound reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative . This derivative is used as a key intermediate for a facile synthesis of the targets .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural characterization of related compounds have been demonstrated, where cyclocondensation reactions involving thiosemicarbazide formed corresponding dihydropyrazoles, which further react to produce heterocyclic compounds with potential biological applications (Mahesha et al., 2021). Another study focused on the molecular docking and quantum chemical calculations of similar compounds, providing insights into their molecular parameters and potential biological effects based on molecular docking results (Viji et al., 2020).
Molecular Interactions and Properties
- Research on thioureas and thioamides with aroylphenylacetylenes reveals the formation of mixtures of compounds through reactions in methanol, leading to pyrazoles upon further reaction with hydrazine or phenylhydrazine (Basyouni & Omar, 1974). These findings indicate the versatility of such compounds in synthesizing heterocyclic structures with potential activity.
Biological Activity and Applications
- A study on the synthesis and characterization of hydroxy pyrazolines derived from the Claisen–Schmidt condensation of acetyl thiophene with benzaldehyde suggests these compounds' potential for biological applications, characterized by spectroscopic techniques (Parveen, Iqbal, & Azam, 2008). Furthermore, analysis of spectroscopic data, quantum chemical calculations, and molecular docking of similar compounds reveal antimicrobial activity, providing a basis for further investigation into their biological functions (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Chemical Modifications and Derivatives
- The development of derivatives with specific structural modifications has been explored to assess their potential for enhanced biological activity. For instance, the design and synthesis of thiazolidin-4-one derivatives based on pyrazoline structures showed properties relevant for anticancer and HIV research, highlighting the significance of chemical modifications in discovering new therapeutic agents (Patel et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-12-9-17(10-13-20)21(26)14-11-18-16-25(19-6-3-2-4-7-19)24-23(18)22-8-5-15-28-22/h2-16H,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANGLUEPJCFPT-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-methoxyphenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

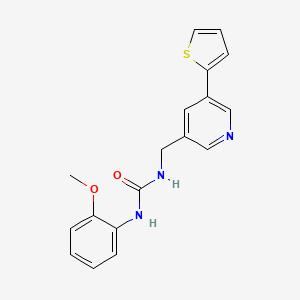
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)

![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)
![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)
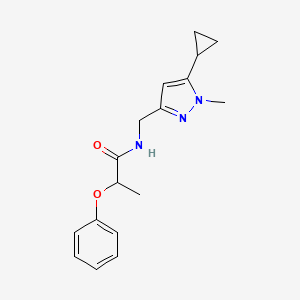
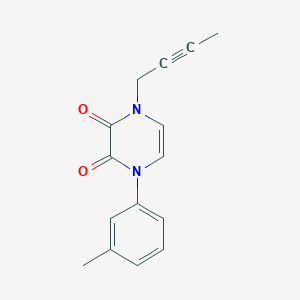

![2-isopropyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2568937.png)
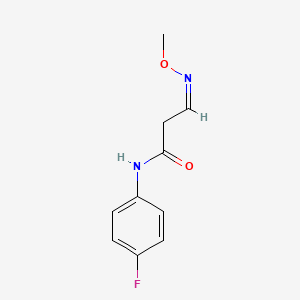
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)
![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)
![3'-(3-Ethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2568945.png)